Bis(2,2,2-trifluoroethyl) oxalate
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Overview
Description
Bis(2,2,2-trifluoroethyl) oxalate is a chemical compound with the molecular formula C6H4F6O4 . It has a molecular weight of 254.09 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 4 hydrogen atoms, 6 fluorine atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2 .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³, a boiling point of 145.5±40.0 °C at 760 mmHg, and a vapor pressure of 4.8±0.3 mmHg at 25°C . It has a molar refractivity of 34.3±0.3 cm³ and a molar volume of 167.3±3.0 cm³ .Scientific Research Applications
Synthesis and Characterization
- Bis(2,2,2-trifluoroethyl) oxalate has been utilized in the synthesis of hindered aliphatic oxamides through a parallel synthesis approach, showing moderate yields in a wide variety of oxamides derived from primary and secondary aliphatic amines (Bogolubsky et al., 2016).
Polymer Composite Applications
- The compound has been incorporated into polymer composites, indicating potential in light capacity applications at room and low temperatures. This involves optimizing concentrations of various components including peroxide, fluorescer, catalyst, and polymer additives (Petre & Zecheru, 2013).
Molecular Structure Analysis
- Molecular characteristics and structural parameters of this compound derivatives have been analyzed through various spectroscopic techniques and compared with theoretical predictions. This helps in understanding the chemical behavior of new compounds (Şahin et al., 2016).
Magnetic and Electronic Properties
- The compound's derivatives have been studied for their magnetic properties. For instance, a study focused on a material with alternating layers of organic and inorganic networks, showing ferromagnetic ordering and metal-like conductivity (Alberola et al., 2003).
Oxalate Selective Electrode Development
- This compound has been used in the development of a new oxalate-selective electrode. This electrode showed a good Nernstian slope and a wide linear range for oxalate, with potential applications in water sample analysis (Ardakani et al., 2006).
Chemiluminescence Applications
- The compound is involved in chemiluminescence reactions. Modifications to the traditional reactions using this compound derivatives can lead to environmentally friendlier and less toxic products (Jilani et al., 2011).
Thermal Decomposition Studies
- Studies on thermal decomposition of this compound and its derivatives have been conducted, providing insights into the formation of nanoparticles with lower melting points than the bulk material, which can be useful in soldering applications (Roumanille et al., 2017).
Flame Retardant Properties
- The flame retardant properties of bis(2,2,2-trifluoroethyl) ethylphosphonate, a derivative of this compound, have been investigated for use in lithium-ion batteries. The additive showed significant suppression of flammability and minimal impact on electrochemical performance (Zhu et al., 2015).
Safety and Hazards
The safety information for Bis(2,2,2-trifluoroethyl) oxalate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Bis(2,2,2-trifluoroethyl) oxalate, also known as TFEO, is an organic compound composed of two trifluoroethyl groups linked to an oxalate moiety . It is primarily used in the battery industry as an electrolyte additive . The primary targets of this compound are the components of the battery, particularly the electrolyte system .
Mode of Action
This compound interacts with the electrolyte system in batteries. It enhances the energy density of the system and forms a durable Solid Electrolyte Interface (SEI) membrane . This interaction results in improved cycle life of the battery .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of hindered aliphatic oxamides . This suggests that this compound may influence the pathways involved in the synthesis of these compounds.
Pharmacokinetics
The compound is stable under high pressure without decomposition, making it suitable for preparing high-pressure resistant electrolytes . It also increases the flash point of the electrolyte, enhancing the safety of the battery .
Result of Action
The addition of this compound to conventional electrolyte systems enhances the energy density of the system . It also forms a durable SEI membrane, which improves the cycle life of the battery . Furthermore, it increases the flash point of the electrolyte, making the battery safer .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. The compound is stable under high pressure without decomposition , and its remarkable thermal stability makes it an excellent choice for use in high-temperature applications .
Biochemical Analysis
Biochemical Properties
It is known that its properties make it an ideal reagent for synthesis and purification of organic compounds
Cellular Effects
It has been used in a variety of research applications, such as in the study of biochemical and physiological effects
Temporal Effects in Laboratory Settings
Bis(2,2,2-trifluoroethyl) oxalate is stable under high pressure without decomposition, making it suitable for preparing high-pressure resistant electrolytes . It forms a durable SEI membrane, improving cycle life
Properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) oxalate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNYICCKYQCHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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